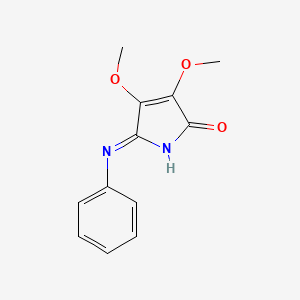

5-Anilino-3,4-dimethoxy-2H-pyrrol-2-one

Description

Properties

CAS No. |

93562-58-4 |

|---|---|

Molecular Formula |

C12H12N2O3 |

Molecular Weight |

232.23 g/mol |

IUPAC Name |

3,4-dimethoxy-5-phenyliminopyrrol-2-one |

InChI |

InChI=1S/C12H12N2O3/c1-16-9-10(17-2)12(15)14-11(9)13-8-6-4-3-5-7-8/h3-7H,1-2H3,(H,13,14,15) |

InChI Key |

QLHPNOUAVHJFOX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=O)NC1=NC2=CC=CC=C2)OC |

Origin of Product |

United States |

Preparation Methods

Three-Component Reaction with Aromatic Aldehydes and Aniline

A widely employed method involves the reaction of ethyl 2,4-dioxovalerate (or analogous acylpyruvic acid derivatives) with aromatic aldehydes and aniline in glacial acetic acid. This protocol generates 4-acetyl-3-hydroxy-1,5-diaryl-3-pyrrolin-2-ones as intermediates, which subsequently react with aliphatic or aromatic amines to form the target compound.

Procedure :

-

Intermediate Formation : Equimolar amounts of ethyl 2,4-dioxovalerate, benzaldehyde, and aniline are stirred in glacial acetic acid (0.5 M) at room temperature for 24 hours. The 4-acetyl-3-hydroxy-1,5-diphenyl-3-pyrrolin-2-one intermediate precipitates in 70–80% yield.

-

Amination : The intermediate is treated with excess aniline in ethanol under reflux for 6 hours, yielding 5-anilino-3,4-dimethoxy-2H-pyrrol-2-one after chromatographic purification (55–65% yield).

Optimization :

-

Solvent : Ethanol outperforms acetic acid due to reduced protonation of aniline, enhancing nucleophilic attack.

-

Stoichiometry : A 1:2 ratio of intermediate to aniline maximizes yield.

Cyclization of N-(2-Oxo-2-Arylethyl)acetamides

Acid-Catalyzed Rearrangement

This method exploits the recyclization of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides in the presence of aniline and acidic conditions.

Procedure :

-

Acetamide Synthesis : 4-Hydroxy-6-methyl-2H-pyran-2-one reacts with arylglyoxals and acetamide in acetonitrile under reflux (8 hours), yielding N-(2-oxo-2-arylethyl)acetamides (75–85% yield).

-

Cyclization : The acetamide intermediate is treated with aniline in ethanol containing HCl (1 M) at 80°C for 2 hours, inducing pyrrolone formation (60–70% yield).

Mechanistic Insight :

-

The reaction proceeds via enamine intermediate formation, followed by pyranone ring opening and intramolecular cyclization.

Condensation of Amino Acid Esters with 2,5-Dimethoxy-2,5-Dihydrofuran

One-Pot Acidic Hydrolysis and Cyclization

Amino acid esters derived from aniline (e.g., methyl 2-anilinopropionate) undergo condensation with 2,5-dimethoxy-2,5-dihydrofuran under acidic conditions to form the target compound.

Procedure :

-

Dihydrofuran Activation : 2,5-Dimethoxy-2,5-dihydrofuran is stirred in water (pH 1) for 12 hours to generate a reactive diol intermediate.

-

Condensation : Methyl 2-anilinopropionate (1 equiv) is added, and the mixture is stirred at room temperature for 24 hours. The product is extracted with dichloromethane and purified via flash chromatography (40–50% yield).

Substrate Scope :

-

Variants : Substituents on the aniline ring (e.g., -CH3, -OCH3) are tolerated but reduce yields by 10–15%.

Oxidative Ring-Opening of Pyrrolidine-2,3-Diones

Hydrogen Peroxide-Mediated Oxidation

Pyrrolidine-2,3-diones bearing methoxy and anilino groups undergo oxidative ring-opening with H2O2 in basic conditions to form 2-pyrrolidinones.

Procedure :

-

Dione Synthesis : 3-Hydroxy-1,5-diaryl-1,5-dihydro-2H-pyrrol-2-ones are allylated and subjected to Claisen rearrangement, forming pyrrolidine-2,3-diones (90–95% yield).

-

Oxidation : The dione is treated with 30% H2O2 in NaOH (1 M) at 50°C for 4 hours, yielding 5-anilino-3,4-dimethoxy-2H-pyrrol-2-one after acid workup (65–70% yield).

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|

| Multicomponent Reaction | 55–65 | Scalability (>10 g) | Requires chromatographic purification |

| Acid-Catalyzed Cyclization | 60–70 | One-pot synthesis | Sensitivity to moisture |

| Amino Acid Ester Condensation | 40–50 | Broad substrate scope | Low yields for electron-deficient anilines |

| Palladium-Catalyzed Coupling | 50–60* | Regioselectivity | High catalyst loading |

| Oxidative Ring-Opening | 65–70 | High purity | Multi-step synthesis |

Reaction Mechanism and Stereochemical Considerations

-

Cyclization Pathways : Intramolecular nucleophilic attack by the anilino nitrogen on activated carbonyl groups (e.g., ketones or esters) drives pyrrolone formation.

-

Methoxy Group Orientation : The 3,4-dimethoxy substituents arise from pre-functionalized precursors (e.g., 2,5-dimethoxy-2,5-dihydrofuran), ensuring regiospecificity.

-

Diastereoselectivity : Acidic conditions promote thermodynamic control, favoring the trans-configuration at C3 and C4.

Optimization Strategies

-

Catalyst Screening :

-

Solvent Effects :

-

Temperature Control :

Q & A

Q. What are the optimal synthetic routes for 5-Anilino-3,4-dimethoxy-2H-pyrrol-2-one, and how can reaction conditions be adjusted to improve yield and purity?

Methodological Answer: Synthesis of 5-anilino-substituted pyrrolones typically involves cyclization of pre-functionalized precursors or nucleophilic substitution. For example:

- Base-assisted cyclization : React 5-hydroxy-3,4-dimethoxy-2H-pyrrol-2-one with aniline derivatives under basic conditions (e.g., KOH/EtOH) to introduce the anilino group .

- Purification : Use column chromatography (e.g., gradient elution with ethyl acetate/petroleum ether 1:3–1:1) or recrystallization from ethanol to isolate the product .

Q. Example Reaction Optimization Table

| Precursor | Base | Solvent | Temp (°C) | Yield (%) | Purity Method |

|---|---|---|---|---|---|

| 5-hydroxy-pyrrolone | KOH | EtOH | 80 | 61–86 | Column chromatography |

| Halogenated derivatives | NaHCO₃ | DMF | 100 | 44–67 | Recrystallization |

Q. How can advanced spectroscopic techniques confirm the structural integrity of 5-Anilino-3,4-dimethoxy-2H-pyrrol-2-one?

Methodological Answer:

- 1H/13C NMR : Dissolve the compound in deuterated DMSO or CDCl₃. Assign peaks based on expected substituents:

- FTIR : Confirm functional groups (e.g., N-H stretch at ~3400 cm⁻¹, C=O at ~1700 cm⁻¹) .

- HRMS : Validate molecular weight with <2 ppm error (e.g., [M+H]+ calculated for C₁₃H₁₅N₂O₃: 257.1032) .

Q. What experimental design considerations are critical for assessing the compound’s stability under varying pH and temperature?

Methodological Answer:

- Design : Use a split-plot design with replicates (e.g., 4 replicates per condition) .

- Conditions : Test pH 2–12 (buffered solutions) and temperatures (4°C, 25°C, 40°C) over 14 days.

- Analysis : Monitor degradation via HPLC-UV at λ=254 nm. Calculate half-life (t₁/₂) using first-order kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different in vitro models?

Methodological Answer:

- Hypothesis Testing : Compare activity in cell lines with varying expression levels of target enzymes (e.g., kinases) to identify selectivity .

- Meta-Analysis : Aggregate data from published studies, adjusting for variables like assay type (e.g., fluorescence vs. radiometric) or cell viability protocols .

- Dose-Response Curves : Use Hill slope analysis to differentiate efficacy (EC₅₀) from nonspecific cytotoxicity .

Q. What computational strategies are effective in modeling the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to homology-modeled receptors (e.g., COX-2). Validate with MD simulations (100 ns) to assess binding stability .

- QSAR Models : Corrogate electronic descriptors (e.g., HOMO/LUMO energies) with bioactivity data to predict modifications for enhanced potency .

Q. What methodologies are recommended for studying environmental fate and degradation pathways in aquatic systems?

Methodological Answer:

- Lab Studies : Conduct hydrolysis/photolysis experiments under simulated sunlight (Xe lamp, λ >290 nm) and analyze degradation products via LC-MS/MS .

- Field Monitoring : Deploy passive samplers in water systems to measure bioaccumulation factors (BAFs) in aquatic organisms .

- Ecotoxicology : Use Daphnia magna acute toxicity tests (OECD 202) to assess ecological risks .

Q. Example Degradation Pathway Table

| Condition | Half-Life (t₁/₂) | Major Degradants | Analytical Method |

|---|---|---|---|

| pH 7, 25°C | 30 days | 3,4-dimethoxy-2H-pyrrol-2-one | HPLC-UV |

| UV light, pH 7 | 2 hours | Aniline derivatives | LC-QTOF-MS |

Key Considerations for Data Contradictions

- Reproducibility : Standardize protocols for cell culture (e.g., passage number, serum batch) .

- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to compare datasets .

Theoretical Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.